molecular formula C4H5NO2 B12096186 3-Methylazetidine-2,4-dione CAS No. 34085-09-1

3-Methylazetidine-2,4-dione

Cat. No.: B12096186
CAS No.: 34085-09-1
M. Wt: 99.09 g/mol
InChI Key: MFWDZZNOWHPWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isosuccinimide is an organic compound that belongs to the class of cyclic imides. It is structurally related to succinimide, with the primary difference being the position of the nitrogen atom within the ring structure. Isosuccinimide is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isosuccinimide can be synthesized through several methods. One common approach involves the dehydrogenative coupling of diols and amines using a manganese pincer complex as a catalyst. This reaction is atom-economical and environmentally benign, producing hydrogen gas as the sole byproduct . Another method involves the use of Lewis acid catalysis, where anhydrides are converted to imides under microwave irradiation with TaCl5-silica gel as the catalyst .

Industrial Production Methods

Industrial production of isosuccinimide typically involves the thermal decomposition of ammonium succinate. This method is efficient and produces high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

Isosuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with isosuccinimide include N-iodosuccinimide for iodination, trifluoroacetic acid as a catalyst, and various Lewis acids like iron (III) triflimide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination with N-iodosuccinimide produces iodinated derivatives of isosuccinimide .

Comparison with Similar Compounds

Isosuccinimide is similar to other cyclic imides, such as succinimide and maleimide. it has unique properties that make it distinct:

Similar Compounds

  • Succinimide
  • Maleimide
  • Phthalimide
  • Glutarimide

These compounds share structural similarities with isosuccinimide but differ in their specific chemical properties and applications .

Properties

CAS No.

34085-09-1

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

3-methylazetidine-2,4-dione

InChI

InChI=1S/C4H5NO2/c1-2-3(6)5-4(2)7/h2H,1H3,(H,5,6,7)

InChI Key

MFWDZZNOWHPWTQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.